Avenanthramide-C methyl ester

概要

説明

Avenanthramide-C methyl ester is a biochemical compound that acts as an inhibitor of NF-κB activation . It blocks the phosphorylation of IKK and IκB, which results in the inhibition of the expression and secretion of IL-6, IL-8, and MCP-1 in human aortic endothelial cells .

Molecular Structure Analysis

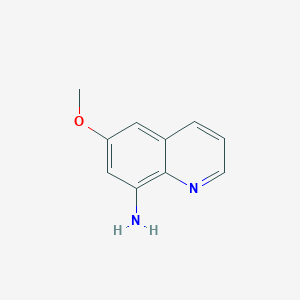

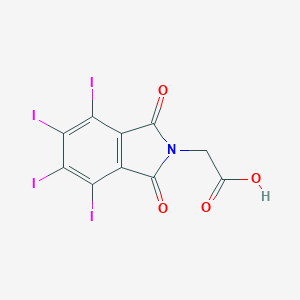

The molecular formula of Avenanthramide-C methyl ester is C17H15NO6 . The molecular weight is 329.3 . The compound has a crystalline solid formulation .Chemical Reactions Analysis

Avenanthramide-C methyl ester inhibits NF-κB activation by blocking the phosphorylation of IKK and IκB . This mechanism leads to the dose-dependent inhibition of the expression and secretion of IL-6, IL-8, and MCP-1 in human aortic endothelial cells .Physical And Chemical Properties Analysis

Avenanthramide-C methyl ester is a crystalline solid . It is soluble in ethanol (~10 mg/ml), DMSO (~20 mg/ml), DMF (~20 mg/ml), and DMSO: PBS (1: 1, pH7.2) (~0.5 mg/ml) . The compound has a predicted melting point of 240.23°C and a predicted boiling point of 673.2°C at 760 mmHg .科学的研究の応用

Inhibition of Inflammatory Responses in Endothelial Cells

Avenanthramide-C methyl ester (CH3-Avn-C) has demonstrated significant potential in suppressing inflammatory responses, particularly in the context of atherosclerosis. Research by (Guo et al., 2006) highlights its effectiveness in inhibiting TNFα- and IL-1β-induced NF-κB activation in endothelial cells. This action helps reduce the secretion of proinflammatory cytokines like IL-6, IL-8, and MCP-1, suggesting a role for CH3-Avn-C in mitigating vascular inflammation.

Biosynthetic Pathway in Oat

Research by (Li et al., 2019) provides insights into the biosynthetic mechanism of avenanthramides in oats, including Avn-C. Understanding this pathway is crucial for metabolic engineering and the potential enhancement of these beneficial compounds in crops.

Antioxidant Activities

Studies like those by (Peterson, Hahn, & Emmons, 2002) have demonstrated the antioxidant activities of avenanthramides, including Avn-C, in vitro. These compounds are effective in systems like β-carotene bleaching and reaction with free radicals, pointing to their potential as natural antioxidants.

Neuroprotective Effects

Recent research by (Jin et al., 2020) has explored the neuroprotective effects of Avn-C in models of brain ischemia and reperfusion injury. The study suggests that Avn-C can mitigate neuronal apoptosis through the PI3K/Akt/GSK3β signaling pathway, offering promising avenues for neuroprotection in cerebrovascular diseases.

Anti-Inflammatory and Anti-Itch Activity in Dermatology

Research by (Sur et al., 2008) has identified the anti-inflammatory and anti-itch properties of avenanthramides, including Avn-C, which could be beneficial in treating various skin conditions.

Metabolism and Bioactivity

The study by (Wang et al., 2015) investigates the metabolism of Avn-C by mice and human microbiota and the bioactivity of its metabolites. Understanding these metabolic pathways is crucial for assessing the bioavailability and potential health benefits of Avn-C.

Safety And Hazards

将来の方向性

Avenanthramide-C methyl ester has shown promise in the treatment of Alzheimer’s disease . It has been found to restore impaired plasticity and cognition in Alzheimer’s disease model mice . This suggests potential future directions for the use of Avenanthramide-C methyl ester in the development of treatments for neurodegenerative diseases .

特性

IUPAC Name |

methyl 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6/c1-24-17(23)12-9-11(19)4-5-13(12)18-16(22)7-3-10-2-6-14(20)15(21)8-10/h2-9,19-21H,1H3,(H,18,22)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZHCICFVDHVMC-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)NC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Avenanthramide-C methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)

![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)

![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)

![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)